molecular formula C14H22N2O5 B6178716 tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate CAS No. 2613383-88-1

tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate

Cat. No. B6178716
CAS RN: 2613383-88-1
M. Wt: 298.3
InChI Key:
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Description

Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate (TBOC) is an organic compound that has a wide range of uses in the scientific research field. TBOC is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a catalyst in the synthesis of other compounds. TBOC is a highly reactive compound that has a low boiling point and is highly soluble in a variety of solvents. TBOC has a wide range of applications in the laboratory and is a useful tool for researchers.

Scientific Research Applications

Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate has a wide range of applications in the scientific research field. It is commonly used as a reagent in biochemical and physiological experiments, as a catalyst in the synthesis of other compounds, and as a starting material for the synthesis of other compounds. tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate is also used in the synthesis of drugs and other compounds, such as antibiotics, hormones, and vitamins. tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate is also used in the synthesis of polymers and other materials, such as plastics and rubber.

Mechanism of Action

Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate acts as a catalyst in the reaction of an acid and an alcohol to form the desired product. The reaction proceeds by the formation of a carbocation intermediate, which then undergoes a nucleophilic substitution reaction to form the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours.
Biochemical and Physiological Effects
tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate has been used in a variety of biochemical and physiological experiments, such as in the synthesis of drugs and other compounds, as a reagent in biochemical and physiological experiments, and as a catalyst in the synthesis of other compounds. tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate is known to have a variety of effects on the human body, including the ability to reduce inflammation, reduce pain, and improve the function of the immune system.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate in laboratory experiments has a number of advantages. tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate is a highly reactive compound that has a low boiling point and is highly soluble in a variety of solvents. This makes it an ideal reagent for a variety of experiments. Additionally, tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a catalyst in the synthesis of other compounds.
However, there are also some limitations to the use of tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate in laboratory experiments. tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate is a highly reactive compound, which means that it must be handled with care to avoid any accidents. Additionally, tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate is a highly volatile compound, which means that it must be stored in a cool and dry place.

Future Directions

The use of tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate in the laboratory has a number of potential future directions that could be explored. These include the use of tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate in the synthesis of new drugs and other compounds, the use of tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate as a catalyst in the synthesis of other compounds, and the use of tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate as a reagent in biochemical and physiological experiments. Additionally, tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate could be used in the synthesis of polymers and other materials, such as plastics and rubber. Finally, tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate could be used to study the effects of other compounds on the human body, such as the effects of drugs and other compounds on the immune system.

Synthesis Methods

Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate is synthesized by a method known as the “t-butylation” reaction. This method involves the reaction of an acid and an alcohol to form the desired product. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The reaction proceeds by the formation of a carbocation intermediate, which then undergoes a nucleophilic substitution reaction to form the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate involves the reaction of tert-butyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate with tert-butoxycarbonyl hydrazine in the presence of a base to form the intermediate tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylic acid hydrazide. This intermediate is then treated with tert-butyl chloroformate to form the final product.", "Starting Materials": [ "tert-butyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate", "tert-butoxycarbonyl hydrazine", "base", "tert-butyl chloroformate" ], "Reaction": [ "Step 1: tert-butyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate is reacted with tert-butoxycarbonyl hydrazine in the presence of a base to form tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylic acid hydrazide.", "Step 2: tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylic acid hydrazide is treated with tert-butyl chloroformate to form tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate." ] }

CAS RN

2613383-88-1

Product Name

tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate

Molecular Formula

C14H22N2O5

Molecular Weight

298.3

Purity

95

Origin of Product

United States

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